2-PMDQ

Vue d'ensemble

Description

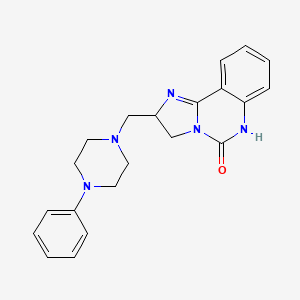

La 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de la 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend la condensation de la 4-phénylpipérazine avec un aldéhyde ou une cétone approprié, suivie d'une cyclisation avec un réactif approprié pour former le noyau imidazoquinazolinone. Les conditions de réaction nécessitent souvent des températures contrôlées et l'utilisation de catalyseurs pour assurer des rendements et une pureté élevés .

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité, la rentabilité et les considérations environnementales. Cela inclut l'utilisation de réacteurs à écoulement continu et de systèmes automatisés pour surveiller et contrôler les paramètres de réaction .

Analyse Des Réactions Chimiques

Types de réactions

La 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé à l'aide d'agents oxydants courants tels que le permanganate de potassium ou le peroxyde d'hydrogène.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que l'hydrure de lithium et d'aluminium.

Substitution : Des réactions de substitution nucléophile sont possibles, en particulier au niveau du cycle pipérazine.

Réactifs et conditions courants

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.

Substitution : Nucléophiles tels que les halogénures ou les amines en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés de la quinazolinone, tandis que la réduction peut conduire à la formation de dérivés dihydro .

Applications De Recherche Scientifique

La 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one a plusieurs applications en recherche scientifique :

Études biologiques : Le composé est utilisé dans des études de liaison aux récepteurs pour comprendre son interaction avec divers récepteurs des neurotransmetteurs.

Applications industrielles : Elle est explorée pour son utilisation potentielle dans la synthèse d'autres molécules organiques complexes.

Mécanisme d'action

Le mécanisme d'action de la 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one implique son interaction avec des cibles moléculaires spécifiques. Par exemple, en tant qu'inhibiteur de l'acétylcholinestérase, elle se lie au site actif de l'enzyme, empêchant la dégradation de l'acétylcholine et augmentant ainsi la neurotransmission cholinergique . Ce mécanisme est crucial dans le contexte des maladies neurodégénératives où des déficits cholinergiques sont observés .

Mécanisme D'action

The mechanism of action of 2-[(4-Phenylpiperazin-1-yl)methyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is crucial in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparaison Avec Des Composés Similaires

Composés similaires

2-(4-phénylpipérazin-1-yl)pyrimidine-5-carboxamide : Un autre composé étudié pour son activité inhibitrice de l'acétylcholinestérase.

4(3H)-quinazolinone : Connu pour ses larges applications, notamment les activités antimalariques, antitumorales et antimicrobiennes.

Unicité

La 2-[(4-phénylpipérazin-1-yl)méthyl]-2,3-dihydroimidazo[1,2-c]quinazolin-5(6H)-one est unique en raison de ses caractéristiques structurelles spécifiques qui lui permettent d'interagir sélectivement avec certaines cibles biologiques. Son noyau imidazoquinazolinone fournit un échafaudage distinct qui peut être modifié pour améliorer son activité et sa sélectivité .

Propriétés

IUPAC Name |

2-[(4-phenylpiperazin-1-yl)methyl]-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O/c27-21-23-19-9-5-4-8-18(19)20-22-16(15-26(20)21)14-24-10-12-25(13-11-24)17-6-2-1-3-7-17/h1-9,16,22H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPFEYWIGFAARN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2CN3C(=C4C=CC=CC4=NC3=O)N2)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.